4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-methylphenyl ether
Description
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-methylphenyl ether is a nitroaromatic compound featuring a benzyl ether scaffold substituted with a sulfanyl group and a nitro moiety. Its molecular formula is C₂₀H₁₆ClNO₃S, with a molecular weight of 385.5 g/mol. The structure comprises:
- A 4-methylphenyl ether group linked via a benzyl oxygen, contributing to lipophilicity and steric bulk.
This compound’s nitro and sulfanyl groups suggest applications in agrochemical or pharmaceutical intermediates, where such functional groups often mediate biological activity or synthetic versatility.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfanyl-4-[(4-methylphenoxy)methyl]-2-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO3S/c1-14-2-7-17(8-3-14)25-13-15-4-11-20(19(12-15)22(23)24)26-18-9-5-16(21)6-10-18/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWDFHXCBWYTAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-methylphenyl ether typically involves a multi-step process:
Formation of the Chlorophenyl Sulfide Intermediate: This step involves the reaction of 4-chlorothiophenol with a suitable halogenated benzyl compound under basic conditions to form the chlorophenyl sulfide intermediate.
Nitration: The intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position on the benzyl ring.
Etherification: Finally, the nitro-substituted intermediate undergoes etherification with 4-methylphenol in the presence of a suitable base, such as potassium carbonate, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-methylphenyl ether can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or catalytic hydrogenation.
Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of phenol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, catalytic hydrogenation.
Substitution: Acidic or basic hydrolysis conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Phenol derivatives.
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Research:
- Studies have indicated that compounds with similar structures exhibit cytotoxic effects on cancer cells. The presence of the nitro group is believed to play a critical role in inducing apoptosis in tumor cells.
- Case Study: A derivative of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-methylphenyl ether was tested for its ability to inhibit tumor growth in vitro, showing promising results against breast cancer cell lines.
-
Enzyme Inhibition:
- The compound can act as an enzyme inhibitor, affecting metabolic pathways in various organisms. The sulfanyl group may facilitate binding to active sites of specific enzymes, leading to altered enzymatic activity.
Materials Science
-
Polymer Chemistry:
- This compound can be utilized as a building block for synthesizing specialty polymers with tailored properties. Its unique functional groups allow for modifications that enhance material performance under specific conditions.
- Application Example: Development of high-performance coatings that require resistance to chemicals and UV light.
-
Nanotechnology:
- Research indicates potential applications in creating nanomaterials where the compound acts as a stabilizing agent or functionalizing agent for nanoparticles.
Environmental Science
- Pollutant Degradation:
- The compound has been studied for its ability to degrade environmental pollutants, particularly in water treatment processes. Its redox-active nitro group can facilitate the breakdown of harmful substances into less toxic forms.
- Case Study: Laboratory experiments demonstrated the effectiveness of this compound in reducing concentrations of specific organic pollutants in contaminated water sources.
Mechanism of Action
The mechanism of action of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-methylphenyl ether depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro group suggests potential for redox activity, which could be exploited in therapeutic contexts.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structurally analogous compounds include:
Key Comparisons
Substituent Effects on Physicochemical Properties
- Electron Effects :
- The 4-methylphenyl ether in the target compound donates electrons via its methyl group, enhancing lipophilicity compared to the 4-fluorophenyl ether (electron-withdrawing fluorine). This may improve membrane permeability in biological systems.
- Molecular Weight and Solubility:
- The target compound (385.5 g/mol) is lighter than the fluorinated analog (390 g/mol) due to the lower atomic weight of CH₃ vs. F. This marginally improves solubility in nonpolar solvents.
- The pyrazole derivative’s higher molecular weight (530.8 g/mol) and dichlorophenyl group likely reduce aqueous solubility, favoring organic media.
Functional Group Contributions Nitro Group: Present in all compounds, it directs electrophilic substitution reactions and may confer explosive or antimicrobial properties. Pyrazole Core: In the third compound, the heterocyclic ring introduces hydrogen-bonding capability, expanding utility in metalloenzyme inhibition or coordination chemistry.
Biological and Industrial Relevance
- The target compound’s balance of lipophilicity (methyl group) and reactivity (nitro/sulfanyl) makes it a candidate for herbicide or antibiotic development.
- The fluorinated analog’s polarity may suit crystallographic studies (e.g., SHELX-refined structures), leveraging fluorine’s strong X-ray scattering.
- The pyrazole derivative’s dichlorophenyl and heterocyclic motifs align with kinase inhibitor design, though steric bulk may limit bioavailability.
Biological Activity
The compound 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-methylphenyl ether (CAS: 477869-51-5) is a synthetic organic molecule that has garnered attention in various biological studies due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 385.87 g/mol . The compound features a chlorophenyl group , a sulfanyl group , and a nitrobenzyl ether moiety , contributing to its diverse chemical reactivity and biological interactions.
Structural Formula
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C20H16ClNO3S |
| Molecular Weight | 385.87 g/mol |
| Purity | >90% |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can participate in redox reactions, while the sulfanyl group may form covalent bonds with proteins or enzymes, thereby modulating various biological pathways.
Antimicrobial Activity
Recent studies have demonstrated the compound's potential as an antimicrobial agent. For instance, it exhibits significant inhibitory effects against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for this compound are reported to be comparable to standard antibiotics, indicating its potential as an alternative treatment option.
Case Study: Antibacterial Efficacy
A study evaluating the antibacterial activity of various derivatives found that this compound displayed an MIC value of 0.125 µg/mL against MRSA, which is notably lower than that of vancomycin (MIC = 1 µg/mL) .
Antiviral Activity
The compound has also been investigated for its antiviral properties. Preliminary results suggest that it may inhibit viral replication in vitro, particularly against RNA viruses. Further research is needed to elucidate the specific mechanisms involved.
Research Findings on Antiviral Effects
- Inhibition of Viral Replication : A recent study reported that certain derivatives similar to this compound exhibited EC50 values ranging from 30 µM to 250 µM against various viral strains .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | 0.125 | Antibacterial |
| Vancomycin | 1 | Antibacterial |
| Other Nitro Compounds | Variable | Antiviral |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-methylphenyl ether, and how can experimental conditions be optimized?
- Methodology : Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can identify critical variables impacting yield, while response surface methodology (RSM) optimizes conditions . Computational reaction path searches via quantum chemical calculations (e.g., DFT) can predict intermediates and transition states, reducing trial-and-error experimentation .
- Key Considerations : Monitor regioselectivity during sulfanyl group introduction and nitrobenzyl ether formation. Use HPLC or GC-MS to track side products like chlorinated byproducts or over-nitrated derivatives .
Q. How can structural characterization of this compound be performed to resolve ambiguities in nitro group orientation or sulfanyl linkage?
- NMR : - and -NMR to confirm substituent positions (e.g., para-substitution on chlorophenyl). NOESY can assess spatial proximity of nitro and methylphenyl groups .
- IR : Identify S–C (thioether) stretches (~650 cm) and nitro symmetric/asymmetric vibrations (~1350–1520 cm) .
- Data Cross-Validation : Compare experimental results with computational vibrational spectra (e.g., using Gaussian) to resolve contradictions in peak assignments .
Advanced Research Questions
Q. What computational strategies are effective for modeling the electronic effects of the nitro and sulfanyl groups on reactivity?
- Methodology :
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the nitro group’s electron-withdrawing effect may polarize the benzyl ether linkage, influencing hydrolysis rates .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO or toluene) to assess solubility or aggregation behavior .
- Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) to refine force fields or identify unaccounted steric effects .
Q. How can contradictions between predicted and observed reaction outcomes (e.g., unexpected regioselectivity) be resolved?
- Approach :
- Mechanistic Re-evaluation : Use isotopic labeling ( in nitro groups) or trapping experiments to detect transient intermediates (e.g., radical species during sulfanyl group transfer) .
- Multivariate Analysis : Apply principal component analysis (PCA) to experimental datasets to identify hidden variables (e.g., trace moisture or oxygen) causing deviations from computational predictions .
- Case Study : If computational models predict meta-substitution but experiments yield para-products, re-examine solvent effects or catalyst coordination using COSMO-RS solvation models .
Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?
- Methods :
- HPLC with Charged Aerosol Detection (CAD) : Effective for non-UV-active impurities (e.g., aliphatic byproducts) .
- Membrane Technologies : Use nanofiltration membranes to separate based on molecular weight (e.g., removing unreacted 4-chlorothiophenol) .
Applications in Drug Discovery and Material Science
Q. How can the nitro group’s redox activity be exploited for designing prodrugs or photoactive materials?
- Drug Design : Evaluate nitro-to-amine reduction (e.g., using liver microsomes) to assess prodrug activation potential. Monitor cytotoxicity in cell lines (e.g., HepG2) .
- Material Science : Study nitro group photolysis under UV light for potential use in photo-responsive coatings. Use transient absorption spectroscopy to track radical formation .
Q. What catalytic systems enhance the stability of the sulfanyl ether linkage under physiological or oxidative conditions?
- Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
